molecular formula C12H12Cl2N2S B13393362 4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine

4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine

Cat. No.: B13393362
M. Wt: 287.2 g/mol
InChI Key: WLEFBOCLIXDCJX-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylhydrazine
  • 2,4-Dichlorophenyl isocyanate
  • 2,4-Dichlorophenoxyacetic acid

Comparison

4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H12Cl2N2S

Molecular Weight

287.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12Cl2N2S/c1-2-3-10-11(16-12(15)17-10)8-5-4-7(13)6-9(8)14/h4-6H,2-3H2,1H3,(H2,15,16)

InChI Key

WLEFBOCLIXDCJX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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